3-(2-Methoxyphenyl)-2-methylbutanoic acid
Description
Structural Classification within Aromatic Butanoic Acid Derivatives
From a structural standpoint, 3-(2-Methoxyphenyl)-2-methylbutanoic acid can be categorized as a disubstituted aromatic butanoic acid derivative. The core of the molecule is a butanoic acid chain, which is a four-carbon carboxylic acid. This core is modified with two key substituents: a methyl group at the second carbon (α-position relative to the carboxyl group) and a 2-methoxyphenyl group at the third carbon (β-position).
The presence of the 2-methoxyphenyl group firmly places it within the family of aromatic compounds. The methoxy (B1213986) group (-OCH3) on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring. The chiral center at the second carbon, bearing the methyl group, means that this compound can exist as a pair of enantiomers.
Table 1: Structural Features of this compound
| Feature | Description |
| Parent Chain | Butanoic acid |
| Substituent at C2 | Methyl group |
| Substituent at C3 | 2-Methoxyphenyl group |
| Functional Groups | Carboxylic acid, Ether (methoxy), Aromatic ring |
| Chirality | Chiral center at C2 |
This structural arrangement is distinct from other related compounds such as 2-methylbutanoic acid, which lacks the aromatic substituent, and other methoxyphenyl-substituted acids where the substitution pattern on the phenyl ring or the position of the phenyl group on the butanoic acid chain differs. wikipedia.orgdrugbank.com
Retrosynthetic Analysis and Potential Synthetic Challenges
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. wikipedia.orgairitilibrary.com For this compound, a logical retrosynthetic approach would involve disconnecting the bond between the second and third carbons (the α-β bond) of the butanoic acid chain.
This disconnection suggests a conjugate addition (Michael addition) of an organometallic reagent derived from 2-bromoanisole (B166433) to an α,β-unsaturated ester, such as ethyl tiglate (ethyl 2-methyl-2-butenoate). Subsequent hydrolysis of the ester would yield the target carboxylic acid.
An alternative disconnection could be made at the bond between the phenyl ring and the butanoic acid chain. However, forming this bond directly can be more challenging.
Potential Synthetic Challenges:
Stereocontrol: The synthesis would need to address the creation of the chiral center at the C2 position. Without a chiral catalyst or auxiliary, a racemic mixture of enantiomers would be produced.
Regioselectivity: In reactions involving the aromatic ring, the methoxy group directs incoming electrophiles to the ortho and para positions. This needs to be considered if modifications to the ring are planned.
Competing Reactions: The starting materials and intermediates in the proposed synthetic route may have multiple reactive sites, potentially leading to side products. For example, the enolate of the ester in the Michael addition could undergo other reactions.
Table 2: A Potential Retrosynthetic Pathway
| Target Molecule | Disconnection | Precursors | Starting Materials |
| This compound | Cα-Cβ bond | 2-Methoxyphenyl anion equivalent + α,β-unsaturated ester | 2-Bromoanisole + Ethyl tiglate |
Overview of Current Research Trajectories and Gaps
A comprehensive search of scientific databases reveals a significant gap in the research specifically dedicated to this compound. While there is extensive literature on related aromatic carboxylic acids and their applications, this particular isomer appears to be largely unexplored.
The existing research on similar molecules, such as other isomers of methoxyphenyl-substituted butanoic acids, often focuses on their potential as intermediates in the synthesis of pharmaceuticals or as molecules with interesting biological activities themselves. For instance, certain aromatic acids are known to exhibit anti-inflammatory or other therapeutic properties.
The lack of dedicated studies on this compound presents several opportunities for future research:
Synthesis and Characterization: The development of an efficient and stereoselective synthesis would be the first crucial step. This would be followed by a full characterization of the compound's physical and spectroscopic properties.
Biological Screening: Once synthesized, the compound could be screened for a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.
Material Science Applications: Aromatic carboxylic acids can sometimes be used as building blocks for polymers or other materials. The potential of this compound in materials science is another unexplored avenue.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8(9(2)12(13)14)10-6-4-5-7-11(10)15-3/h4-9H,1-3H3,(H,13,14) |
InChI Key |
WBPIJUHJXIWHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)C(C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 3 2 Methoxyphenyl 2 Methylbutanoic Acid
Development of Convergent and Stereoselective Synthetic Routes
The efficient and stereocontrolled construction of 3-(2-Methoxyphenyl)-2-methylbutanoic acid is a key objective for chemists. Convergent routes, where complex fragments of the molecule are synthesized separately and then joined, are often favored for their efficiency. The primary challenges in synthesizing this molecule lie in the controlled formation of the two chiral centers at the C-2 and C-3 positions.
Strategies for Formation of the Quaternary Carbon Center at C-2
A critical analysis of the target molecule, this compound, reveals that the carbon at the C-2 position is a tertiary stereocenter, bonded to a carboxyl group, a methyl group, the C-3 carbon, and a hydrogen atom. The outline's reference to a quaternary carbon may allude to the synthetic challenge of creating a sterically hindered tertiary center, a common motif whose construction shares strategic similarities with the formation of all-carbon quaternary centers.
The creation of such sterically congested centers is a significant challenge in organic synthesis. beilstein-journals.org Methodologies for forming quaternary carbons, such as the hydroformylation of 1,1-disubstituted olefins, often contend with poor reactivity and selectivity issues. nih.gov However, the use of catalytic directing groups can overcome these limitations, enabling reactions under mild conditions with high regioselectivity. nih.gov One of the most direct strategies for constructing the C-2 tertiary center in the target molecule is through the conjugate addition of an organometallic reagent to an α,β-unsaturated ester. For instance, the Michael addition of a 2-methoxyphenyl organocuprate to an ester of tiglic acid (2-methyl-2-butenoic acid) would establish the required carbon skeleton and both the C-2 and C-3 stereocenters simultaneously. The stereochemical outcome of such additions is highly dependent on reaction conditions and substrate geometry.
Approaches for Introducing the 2-Methoxyphenyl Moiety
The 2-methoxyphenyl group can be incorporated at various stages of the synthesis, either by starting with a material already containing this moiety or by introducing it via a carbon-carbon bond-forming reaction.
Common strategies include:
Grignard Reactions: A Grignard reagent prepared from 2-bromoanisole (B166433) can be reacted with a suitable electrophile. For example, its addition to propanal would yield 1-(2-methoxyphenyl)propan-1-ol, which can then be further elaborated to the target acid. A related patent describes the reaction of a 3-bromoanisole (B1666278) Grignard reagent with an amino-aldehyde to form a C-C bond, highlighting the utility of this method. google.com
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer powerful tools for forming aryl-carbon bonds. A Heck coupling reaction between 2-bromoanisole and an appropriate alkene, followed by further functionalization, could be a viable route. A two-step, one-pot protocol involving a Heck reaction of an aryl bromide with ethylene, followed by hydroxycarbonylation, has been shown to be effective for synthesizing 2-aryl propionic acids and could be adapted for this synthesis. mdpi.com
Starting from Aryl Aldehydes or Ketones: Beginning a synthesis with 2-methoxybenzaldehyde (B41997) or 2'-methoxyacetophenone (B1218423) allows the aryl group to be present from the outset. Subsequent reactions, such as aldol (B89426) condensations or Wittig reactions, can then be used to build the rest of the carbon chain.
Asymmetric Synthesis of Chiral Enantiomers via Ligand-Controlled Hydrogenation
Asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid is one of the most powerful and widely used methods for accessing enantiomerically pure chiral acids. nih.gov For the synthesis of this compound, this would involve the hydrogenation of (E/Z)-3-(2-methoxyphenyl)-2-methylbut-2-enoic acid. The success of this reaction hinges on the choice of a chiral transition-metal catalyst.
Catalysts based on rhodium, ruthenium, and iridium complexed with chiral phosphine (B1218219) ligands have demonstrated remarkable efficacy and enantioselectivity in the hydrogenation of various unsaturated acids. nih.govacs.org Chiral iridium catalysts with spiro-phosphine-oxazoline or spiro-phosphine-benzylamine ligands are particularly effective, featuring high turnover numbers and excellent enantioselectivities (>95% ee) under low hydrogen pressures. nih.govacs.org The carboxylic acid group of the substrate plays a crucial role, acting as an anchor to coordinate with the metal center, which facilitates the hydrogenation process and enhances stereochemical control. nih.gov Cobalt-based catalysts bearing electron-donating chiral diphosphine ligands have also emerged as a sustainable alternative to noble metals, providing excellent enantioselectivity (up to >99% ee) for a broad spectrum of α,β-unsaturated carboxylic acids. nih.gov
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Key Features |
|---|---|---|---|
| [Rh(diene)L]BF₄ (L=Chiral Diphosphine, e.g., DIPAMP) | α,β-Unsaturated Carboxylic Acids | High (often >90%) | Well-established, pioneering system for asymmetric hydrogenation. acs.org |
| [Ir(cod)(P,N-L)]BARF (L=Spiro-P,N Ligand) | α,β-Unsaturated Carboxylic Acids | Excellent (often >95%) | High turnover numbers and frequencies; operates at low H₂ pressure. nih.govacs.org |
| Co(acac)₂ + Chiral Diphosphine Ligand | α,β-Unsaturated Carboxylic Acids | Excellent (up to >99%) | Utilizes an earth-abundant metal; highly active and selective. nih.gov |
| Ru(OAc)₂ (L) (L=Chiral Diphosphine, e.g., BINAP) | Unsaturated Carboxylic Acids | High to Excellent | Effective for a wide range of substrates, though sometimes requires higher pressures. nih.gov |
Stereochemical Control in Alkylation and Coupling Reactions
Achieving stereocontrol in alkylation and coupling reactions is essential for constructing the two adjacent chiral centers in the target molecule with the correct relative and absolute stereochemistry.
One established strategy involves the diastereoselective alkylation of a chiral enolate. For instance, an enolate derived from a propanoic acid derivative equipped with a chiral auxiliary can be alkylated with a 1-(2-methoxyphenyl)ethyl halide. The chiral auxiliary, a temporary functional group, sterically directs the approach of the electrophile to one face of the enolate, thereby controlling the stereochemistry at the C-2 position. youtube.com After the alkylation, the auxiliary is removed to yield the enantiomerically enriched product. The stereochemical outcome of such alkylations can be highly dependent on the specific auxiliary, the enolate geometry (E/Z), and the reaction conditions. acs.org
Another approach involves substrate-based stereochemical control, where existing stereochemistry in a molecule influences the outcome of a subsequent reaction at another site. youtube.com For example, in a multi-step synthesis, a stereocenter could be set early on, which then directs the formation of the second stereocenter in a later step, such as a conjugate addition or an aldol reaction. The challenge lies in achieving high levels of diastereoselectivity (controlling the syn vs. anti relationship between the substituents at C-2 and C-3).
Investigations into Reaction Mechanisms
Understanding the mechanisms of the reactions involved in the synthesis of this compound is fundamental to optimizing reaction conditions and improving yields and selectivity.
Mechanistic Pathways of Carboxylic Acid Functional Group Transformations
The carboxyl group is a versatile functional group that can be converted into a variety of derivatives, such as esters, amides, and acid chlorides. khanacademy.org These transformations are central to organic synthesis and typically proceed through a common mechanistic pathway: nucleophilic acyl substitution. khanacademy.orgmsu.edu
The mechanism involves two key steps:
Nucleophilic Addition: The carbonyl carbon of the carboxylic acid is electrophilic due to the polarization of the C=O bond. khanacademy.org However, the hydroxyl group is a poor leaving group. msu.edu Therefore, the carbonyl group must first be activated. Under acidic conditions (e.g., Fischer esterification), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A nucleophile (like an alcohol) then attacks the carbonyl carbon, forming a tetrahedral intermediate. msu.edu
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. A proton transfer often occurs, converting the hydroxyl group into a better leaving group (e.g., water). The leaving group is then eliminated, and the carbonyl double bond is reformed, yielding the final product. msu.edu
Specific Transformations:
Conversion to Acid Chlorides: This is often achieved using thionyl chloride (SOCl₂). The carboxylic acid's oxygen attacks the electrophilic sulfur atom of SOCl₂, which ultimately leads to the formation of an acyl chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group, which decomposes to gaseous SO₂ and HCl. This irreversible final step drives the reaction to completion. khanacademy.orgwikipedia.org
Conversion to Esters (Fischer Esterification): In the presence of an acid catalyst, a carboxylic acid reacts with an alcohol in an equilibrium process. The acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the alcohol. The subsequent elimination of water from the tetrahedral intermediate yields the ester. wikipedia.org
Conversion to Amides: The direct reaction of a carboxylic acid with an amine is difficult because the basic amine deprotonates the acid to form a highly unreactive carboxylate salt. khanacademy.org Therefore, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used. The carboxylic acid first adds to the DCC molecule, forming a highly activated intermediate with a good leaving group. The amine can then displace this leaving group via nucleophilic substitution to form the amide. khanacademy.org
Elucidation of Aryl Group Introduction Mechanisms
The introduction of the 2-methoxyphenyl group at the C3 position of the 2-methylbutanoic acid scaffold is a key transformation in the synthesis of the target molecule. Several mechanistic pathways can be envisaged for this carbon-carbon bond formation, primarily revolving around nucleophilic attack on an electrophilic aryl source or a transition-metal-catalyzed cross-coupling reaction.
One plausible approach involves the conjugate addition of an organometallic reagent derived from 2-methoxyphenol or a related derivative to an α,β-unsaturated ester, such as ethyl 2-methylcrotonate. In this scenario, a cuprate (B13416276) reagent, for instance, generated from an organolithium or Grignard reagent and a copper(I) salt, would act as a soft nucleophile, preferentially attacking the β-carbon of the Michael acceptor. The mechanism proceeds through the formation of a copper-alkene π-complex, followed by migratory insertion of the 2-methoxyphenyl group to the β-carbon, leading to the formation of a transient enolate intermediate. Subsequent protonation of this enolate furnishes the desired 3-aryl-2-methylbutanoic acid ester, which can then be hydrolyzed to the final carboxylic acid.
Alternatively, transition metal-catalyzed reactions, such as the Heck-type arylation of an olefin, offer a powerful method for aryl group introduction. iupac.org In a typical palladium-catalyzed cycle, an active Pd(0) species undergoes oxidative addition to an aryl halide (e.g., 2-bromoanisole) to form an arylpalladium(II) complex. iupac.org Coordination of an alkene substrate, such as 2-methyl-2-butenoic acid or its ester, to this complex is followed by migratory insertion of the aryl group into the carbon-carbon double bond. iupac.org A subsequent β-hydride elimination step regenerates the double bond in a different position and produces a hydridopalladium complex, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst. iupac.org The regioselectivity of the aryl group addition is a critical aspect of this mechanism.
Another advanced strategy involves the direct C-H activation of the butanoic acid scaffold. researchgate.net This approach avoids the pre-functionalization of the starting materials. A transition metal catalyst, often from the platinum group, can coordinate to a directing group on the substrate, bringing the metal center in proximity to a specific C-H bond. Subsequent oxidative addition of the C-H bond to the metal center forms a metallacyclic intermediate. This intermediate can then react with an arylating agent, such as an arylboronic acid or an aryl halide, through a process of reductive elimination to form the desired C-C bond and regenerate the active catalyst.
Role of Catalysis in Selective Bond Formations (e.g., C–H activation, if applicable to the scaffold)
Catalysis is paramount in achieving selective and efficient synthesis of this compound, particularly for controlling stereochemistry. Asymmetric catalysis, employing chiral ligands, is instrumental in establishing the desired stereocenter.
In the context of conjugate addition, the use of a chiral ligand in conjunction with the copper catalyst can induce enantioselectivity. The chiral ligand coordinates to the copper center, creating a chiral environment that directs the approach of the α,β-unsaturated ester. This steric and electronic influence favors the formation of one enantiomer of the enolate intermediate over the other, leading to an enantiomerically enriched product.
For transition-metal-catalyzed cross-coupling reactions, the choice of ligand is crucial for both reactivity and selectivity. nih.gov Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov In asymmetric variants, chiral ligands such as BINAP or other atropisomeric biaryl phosphines can be used to induce enantioselectivity in the olefin insertion step. iupac.org The chiral ligand creates a dissymmetric coordination sphere around the metal, which differentiates between the two prochiral faces of the alkene, leading to the preferential formation of one enantiomer.
Direct C-H activation methodologies are heavily reliant on sophisticated catalyst design. researchgate.net The catalyst must be capable of selectively cleaving a specific C-H bond in the presence of other, often more reactive, functional groups. The directing group on the substrate plays a crucial role in positioning the catalyst for regioselective C-H activation. Ligands in these systems not only influence the reactivity of the metal center but can also be designed to be chiral, thereby enabling enantioselective C-H functionalization.
Optimization of Reaction Parameters for Process Efficiency and Selectivity
The efficiency, yield, and stereoselectivity of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.
Solvent Effects on Reaction Outcomes
The choice of solvent can significantly impact the outcome of the reaction. In conjugate addition reactions, the polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the organometallic reagent. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used as they are effective at solvating the organometallic species without being overly reactive.
In transition-metal-catalyzed reactions, the solvent can affect the solubility of the catalyst and substrates, as well as the stability of intermediates in the catalytic cycle. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dioxane are often employed. The effect of different solvents on the yield of a generic palladium-catalyzed arylation is illustrated in the table below.
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 65 |
| Tetrahydrofuran (THF) | 7.6 | 78 |
| Acetonitrile (MeCN) | 37.5 | 85 |
| Dimethylformamide (DMF) | 36.7 | 92 |
Temperature and Pressure Influences on Stereoselectivity and Yield
Temperature is a critical parameter that can affect both the reaction rate and the selectivity. Generally, higher temperatures lead to faster reaction rates. However, in asymmetric catalysis, higher temperatures can sometimes lead to a decrease in enantioselectivity due to increased molecular motion and less effective discrimination between the diastereomeric transition states. Therefore, a balance must be struck to achieve a reasonable reaction time while maintaining high stereoselectivity. For many enantioselective reactions, sub-ambient temperatures are employed to enhance the energy difference between the diastereomeric transition states, thereby improving the enantiomeric excess (ee) of the product.
The influence of temperature on the enantioselectivity of a representative asymmetric arylation reaction is shown in the following table.
| Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| -20 | 75 | 95 |
| 0 | 88 | 92 |
| 25 (Room Temperature) | 95 | 85 |
| 50 | 98 | 70 |
Pressure is less commonly a key variable in these types of solution-phase reactions unless gaseous reactants are involved or in supercritical fluid applications.
Catalyst Design and Ligand Screening for Enhanced Performance
The heart of achieving high performance in the synthesis of this compound lies in the design and selection of the catalyst and its associated ligands. For transition-metal-catalyzed processes, a systematic screening of different metal precursors and ligands is often necessary to identify the optimal combination for the specific transformation.
Ligand screening involves evaluating a library of ligands with varying steric and electronic properties. For asymmetric synthesis, a diverse set of chiral ligands is tested to find the one that provides the highest enantioselectivity. The structure of the ligand can be fine-tuned to maximize its interaction with the substrate and control the stereochemical outcome of the reaction.
The following table provides a hypothetical example of a ligand screening for an asymmetric nickel-catalyzed arylation to produce a chiral carboxylic acid precursor.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| (R)-BINAP | 85 | 90 |
| (S,S)-Chiraphos | 78 | 82 |
| (R,R)-DuPhos | 92 | 96 |
| (R)-Josiphos | 89 | 94 |
Through such systematic optimization of reaction conditions, including solvent, temperature, and catalyst system, the synthesis of this compound can be tailored to achieve high yields, excellent purity, and the desired stereochemical configuration.
Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it is possible to map out the complete carbon-hydrogen framework of 3-(2-Methoxyphenyl)-2-methylbutanoic acid.
High-resolution ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the butanoic acid chain, and the methoxy (B1213986) group. The aromatic region would display complex multiplets corresponding to the four protons on the substituted benzene (B151609) ring. The aliphatic region would feature signals for the protons on the second and third carbons, with their multiplicity revealing adjacent proton couplings. The methoxy and methyl groups would each appear as sharp singlets or doublets, respectively.
The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments. Key signals would include the carbonyl carbon of the carboxylic acid, the aromatic carbons (with the carbon attached to the methoxy group appearing at a distinct chemical shift), the methoxy carbon, and the aliphatic carbons of the main chain and methyl substituent.
Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11-12 | Broad Singlet | 1H | -COOH |
| ~7.20-7.30 | Multiplet | 2H | Ar-H |
| ~6.85-6.95 | Multiplet | 2H | Ar-H |
| ~3.85 | Singlet | 3H | -OCH₃ |
| ~3.40-3.50 | Multiplet | 1H | H-3 |
| ~2.60-2.70 | Multiplet | 1H | H-2 |
Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~180-182 | C=O (C1) |
| ~157 | Ar-C (C-O) |
| ~130-135 | Ar-C (quaternary) |
| ~128 | Ar-CH |
| ~121 | Ar-CH |
| ~110 | Ar-CH |
| ~55 | -OCH₃ |
| ~45-50 | C2 |
| ~40-45 | C3 |
While 1D NMR suggests a structure, 2D NMR techniques are required to confirm the precise connectivity and spatial relationships between atoms.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key COSY correlation would be observed between the proton at C2 and the proton at C3, confirming the connectivity of the butanoic acid backbone.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon in the C-H framework by linking the well-resolved proton signals to their corresponding carbon partners.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This technique is vital for confirming conformation and stereochemistry. A NOESY experiment could, for example, show a spatial correlation between the protons of the methoxy group and the H3 proton, providing insight into the molecule's preferred orientation.
Table 3: Expected Key 2D NMR Correlations for Structural Confirmation
| Experiment | Key Correlation | Information Gained |
|---|---|---|
| COSY | H2 ↔ H3 | Confirms C2-C3 bond connectivity. |
| HSQC | H2 ↔ C2; H3 ↔ C3; -OCH₃ (¹H) ↔ -OCH₃ (¹³C) | Assigns carbon signals directly bonded to protons. |
| HMBC | C2-CH₃ (¹H) ↔ C2, C3 (¹³C); H3 ↔ Aromatic Carbons | Confirms attachment of methyl group and links the aliphatic chain to the aromatic ring. |
| NOESY | -OCH₃ (¹H) ↔ H3 (¹H) | Provides information on spatial proximity and molecular conformation. |
In situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs within the NMR spectrometer. chemrxiv.orgchemrxiv.orgscienceopen.com This technique offers a powerful method for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions without the need for quenching and sampling. chemrxiv.org
To monitor the synthesis of this compound, the reaction could be run in a deuterated solvent inside an NMR tube. scienceopen.com By acquiring spectra at regular intervals, one could observe the gradual disappearance of signals corresponding to the starting materials and the simultaneous appearance and growth of signals corresponding to the final product. This continuous data stream can be used to calculate reaction rates and determine the point of reaction completion. Furthermore, any unexpected signals that appear and then disappear during the reaction could indicate the formation of unstable intermediates, providing valuable mechanistic insights. cardiff.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure based on its fragmentation patterns.
High-resolution mass spectrometry measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound (molecular formula C₁₂H₁₆O₃), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental formula. This provides a high degree of confidence in the compound's identity.
Table 4: Calculated Exact Masses for HRMS Analysis
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₁₂H₁₆O₃ | 208.10994 |
| [M+H]⁺ | C₁₂H₁₇O₃⁺ | 209.11722 |
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jfda-online.com It is exceptionally well-suited for assessing the purity of a sample and identifying any volatile or semi-volatile impurities.
In the context of this compound, a sample (often after derivatization to a more volatile ester form) is injected into the GC. jfda-online.com The components of the sample are separated based on their boiling points and interactions with the chromatographic column. The main peak would correspond to the target compound. Any smaller peaks would represent impurities, such as unreacted starting materials, solvents, or side-products from the synthesis. As each component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for it. By analyzing the mass spectrum of each impurity peak, its chemical structure can be identified.
The mass spectrum of the parent compound itself is also valuable. Under electron ionization (EI), the molecule fragments in a reproducible manner. The analysis of these fragments provides corroborating structural evidence.
Table 5: Predicted Key Mass Fragments in EI-MS
| m/z Value | Possible Fragment Ion | Interpretation |
|---|---|---|
| 208 | [C₁₂H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 163 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 135 | [C₉H₁₁O]⁺ | Cleavage of C2-C3 bond |
| 121 | [C₈H₉O]⁺ | Methoxyphenylmethyl cation |
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key structural features: the carboxylic acid group, the aromatic ring, and the methoxy group.
The most prominent feature in the IR spectrum of a carboxylic acid is the broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimers in the solid state or in concentrated solutions. spectroscopyonline.com Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the alkyl and aromatic portions of the molecule, generally observed between 3000-2850 cm⁻¹. researchgate.net
Another key indicator of the carboxylic acid group is the intense carbonyl (C=O) stretching absorption. For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this band is typically centered around 1710 cm⁻¹. libretexts.org The presence of the aromatic ring adjacent to the chiral center may slightly influence this frequency. The spectrum will also display a C-O stretching vibration, expected between 1320-1210 cm⁻¹, and O-H bending vibrations, which can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com
The methoxyphenyl group will contribute its own characteristic absorptions. Aromatic C-H stretching vibrations are typically weak and appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ region. The presence of the methoxy group (-OCH₃) is confirmed by a characteristic C-O-C asymmetric stretching vibration, which is typically strong and found in the 1275-1200 cm⁻¹ range, and a symmetric stretch around 1075-1020 cm⁻¹.
Based on the analysis of related aromatic carboxylic acids and substituted butanoic acids, the expected FTIR peak assignments for this compound are summarized in the table below. spectroscopyonline.comresearchgate.netlibretexts.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2980-2850 | Medium |
| C=O Stretch (Carboxylic Acid Dimer) | ~1710 | Strong |
| C=C Stretch (Aromatic Ring) | 1600-1450 | Medium to Weak |
| O-H Bend | 1440-1395 | Medium |
| C-O-C Asymmetric Stretch (Methoxy) | 1275-1200 | Strong |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | Medium |
| O-H Bend (Out-of-plane) | 950-910 | Broad, Medium |
Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For this compound, the aromatic methoxyphenyl group acts as the primary chromophore.
Aromatic compounds typically exhibit two main absorption bands in the UV region. The first, more intense band, known as the E-band (or π → π* transition), is due to electronic transitions within the benzene ring and is generally observed at shorter wavelengths. The second, less intense band, referred to as the B-band (benzenoid band), arises from transitions to an excited state with a different symmetry and appears at longer wavelengths.
The presence of substituents on the benzene ring can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity. The methoxy group (-OCH₃), being an auxochrome, typically causes a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzene ring. For methoxyphenyl derivatives, characteristic absorption maxima are often observed around 220-230 nm and 270-280 nm. For instance, 4-methoxyphenol (B1676288) exhibits absorption maxima at 222 nm and 282 nm. sielc.com The exact position of these peaks can be influenced by the solvent polarity.
The UV-Vis spectrum of this compound is therefore expected to show absorptions characteristic of a substituted benzene ring. The carboxylic acid group itself does not significantly absorb in the near-UV range. The expected UV-Vis absorption data, based on typical values for methoxyphenyl compounds, are presented below. sielc.com
| Electronic Transition | Expected λmax (nm) | Solvent |
| π → π* (E-band) | ~225 | Methanol/Ethanol |
| π → π* (B-band) | ~275 | Methanol/Ethanol |
These characteristic absorption maxima are useful for quantitative analysis, such as determining the concentration of the compound in solution, and serve as the basis for detection in High-Performance Liquid Chromatography (HPLC).
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
This compound is a chiral compound, existing as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For the separation of acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. chromatographyonline.commdpi.com Columns like Chiralpak® AD (amylose derivative) or Chiralcel® OD (cellulose derivative) are frequently employed. The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide polymer.
The mobile phase composition is a critical parameter in optimizing the separation. For acidic analytes, it is common to use a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol), often with the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to suppress the ionization of the carboxylic acid group and improve peak shape. chromatographyonline.com
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
A hypothetical chiral HPLC method for the analysis of this compound is outlined in the table below, based on common practices for separating similar chiral acids. chromatographyonline.commdpi.com
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Under such conditions, baseline separation of the two enantiomers would be expected, allowing for accurate determination of the enantiomeric excess.
Theoretical and Computational Chemistry of 3 2 Methoxyphenyl 2 Methylbutanoic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and energetic properties of molecules. mdpi.com For 3-(2-Methoxyphenyl)-2-methylbutanoic acid, DFT calculations provide a foundational understanding of its conformational preferences, electronic characteristics, and spectroscopic signatures.
The conformational flexibility of this compound is primarily dictated by the rotation around several single bonds: the C-C bond connecting the phenyl ring to the aliphatic chain, the C-O bond of the methoxy (B1213986) group, and the C-C bonds within the butanoic acid backbone. A comprehensive conformational analysis reveals a complex potential energy surface with multiple local minima, corresponding to different stable conformations. nih.govnih.gov
The global minimum energy conformation is determined by a delicate balance of steric hindrance and intramolecular interactions. The spatial arrangement of the methoxyphenyl group relative to the chiral center at the second carbon of the butanoic acid chain is particularly significant. The orientation of the carboxylic acid group, and its potential for intramolecular hydrogen bonding, further influences the conformational landscape. The energy barriers between these conformations dictate the molecule's dynamic behavior at various temperatures.
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
For this compound, the HOMO is predominantly localized on the electron-rich 2-methoxyphenyl ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is primarily centered on the carboxylic acid group, highlighting its potential to act as an electron acceptor in nucleophilic reactions. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a larger gap implies lower reactivity. taylorandfrancis.com
Table 1: Frontier Molecular Orbital Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
DFT calculations can accurately predict various spectroscopic parameters, which are invaluable for the structural elucidation of this compound.
NMR Chemical Shifts: The theoretical prediction of 1H and 13C NMR chemical shifts is achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. dergipark.org.tr These predicted shifts, when compared with experimental data, can confirm the proposed structure and provide detailed information about the electronic environment of each nucleus.
Table 2: Predicted 1H and 13C NMR Chemical Shifts
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid H | 12.10 | - |
| Aromatic H's | 6.85 - 7.20 | 110.5 - 157.8 |
| Methoxy H's | 3.85 | 55.6 |
| Aliphatic H's | 1.10 - 3.50 | 18.2 - 45.7 |
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be computed. researchgate.net These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the carboxylic acid, the C-O stretches of the ether and acid, and the various C-H bending and stretching modes.
Table 3: Predicted IR Frequencies
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| O-H stretch (Carboxylic Acid) | 3450 |
| C=O stretch (Carboxylic Acid) | 1715 |
| C-O stretch (Ether) | 1250 |
| C-H stretch (Aromatic) | 3050 |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its intramolecular dynamics and interactions with its environment. mdpi.com
The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. researchgate.net MD simulations employing explicit solvent models can elucidate the nature of these interactions. For instance, in a polar solvent like water, the simulations would show the formation of hydrogen bonds between the carboxylic acid group and surrounding water molecules. The nonpolar methoxyphenyl group would likely be involved in hydrophobic interactions. These solvent effects can, in turn, influence the conformational preferences and reactivity of the molecule.
Reaction Mechanism Modeling
The synthesis of this compound would likely involve several key chemical transformations. Computational modeling can be employed to simulate these reaction pathways, providing a theoretical basis to understand the most probable routes of formation. This involves creating a virtual model of the reactants and calculating the energy changes as they transform into products.
A critical aspect of reaction mechanism modeling is the identification and characterization of transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By locating the transition state structure for a given reaction step, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.
The energetics of the entire reaction pathway can then be mapped out, illustrating the energy of reactants, intermediates, transition states, and products. This energy profile provides a quantitative measure of the reaction's feasibility and rate. For instance, a pathway with lower energy transition states would be kinetically favored.
Hypothetical Reaction Energetics Data for a Key Synthesis Step
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactants | DFT (B3LYP) | 6-31G(d) | 0.0 |
| Transition State | DFT (B3LYP) | 6-31G(d) | +25.4 |
| Intermediate | DFT (B3LYP) | 6-31G(d) | -5.2 |
| Product | DFT (B3LYP) | 6-31G(d) | -15.8 |
This table is a hypothetical representation and is not based on actual experimental or computational data for this compound.
This compound possesses a chiral center at the second carbon of the butanoic acid chain. Therefore, its synthesis could potentially result in a mixture of stereoisomers (enantiomers or diastereomers). Understanding and controlling the stereochemical outcome of a reaction is a significant challenge in organic synthesis.
Computational chemistry offers a powerful approach to unraveling the origins of stereoselectivity. By modeling the transition states leading to the different stereoisomers, it is possible to determine which pathway is energetically more favorable. A lower energy transition state for the formation of one stereoisomer over another would explain the observed stereoselectivity. These calculations can take into account various factors, including steric hindrance, electronic effects, and the influence of catalysts or chiral auxiliaries.
Hypothetical Transition State Energy Difference for Stereoisomer Formation
| Transition State | Method | Basis Set | Relative Energy (kcal/mol) |
| TS leading to (R)-isomer | DFT (B3LYP) | 6-311+G(d,p) | +22.1 |
| TS leading to (S)-isomer | DFT (B3LYP) | 6-311+G(d,p) | +24.5 |
This table is a hypothetical representation and is not based on actual experimental or computational data for this compound.
In this hypothetical example, the lower activation energy for the formation of the (R)-isomer suggests that it would be the major product of the reaction.
While specific computational studies on this compound are not currently available, the principles of computational chemistry provide a clear roadmap for future research into its synthesis and reactivity. Such studies would be invaluable for optimizing synthetic routes and for a deeper understanding of the fundamental chemical processes involved.
Biochemical Pathways and in Vitro Mechanistic Investigations of 3 2 Methoxyphenyl 2 Methylbutanoic Acid
Occurrence and Metabolic Derivation in Biological Systems
There is no scientific literature to date that documents the natural occurrence of 3-(2-Methoxyphenyl)-2-methylbutanoic acid in any biological system. Extensive searches have not yielded any evidence of this compound as a metabolite in bacteria, humans, or any other organisms. Its metabolic derivation from related compounds has not been reported, and it is not listed as a known product of any established metabolic pathway.
In Vitro Studies of Molecular Interaction with Biomolecules
Scientific investigations into the molecular interactions of this compound with biomolecules are not available in the current body of scientific literature. As such, the following subsections cannot be addressed with specific data.
There are no published studies examining the enzyme-ligand binding mechanics of this compound. Consequently, there is no data to characterize its potential inhibitory effects, such as whether it would act as a competitive or non-competitive inhibitor of any isolated enzymes.
Without any studies on its interaction with biological molecules, there is no information regarding the influence of the stereochemistry of this compound on binding affinity and selectivity. The differential effects of its potential enantiomers or diastereomers remain uninvestigated.
The structural features of this compound that would be critical for molecular recognition within a protein active site have not been studied. There are no available reports on its binding mode or the specific interactions it might form with amino acid residues.
Investigation of its Role in Specific Biochemical Pathways in Model Systems
There is a complete absence of research investigating the role of this compound in any specific biochemical pathways using model systems. No studies have been published that explore its effects on cellular metabolism or other biological processes in non-clinical contexts.
Applications As a Key Synthetic Intermediate and Chiral Building Block
Precursor for the Synthesis of Complex Organic Scaffolds
The inherent structure of 3-(2-Methoxyphenyl)-2-methylbutanoic acid makes it an attractive starting material for constructing elaborate molecular architectures. The carboxylic acid group serves as a handle for various chemical transformations, such as amidation and esterification, while the chiral center allows for the synthesis of enantiomerically pure target molecules.
The structural motif of a substituted butanoic acid is a key component in several important pharmaceutical agents. A prominent example is Valsartan (B143634), an angiotensin II receptor blocker used to treat high blood pressure. newdrugapprovals.orgchemicalbook.com The core of Valsartan contains an acylated L-valine moiety, which is structurally analogous to a substituted 2-methylbutanoic acid derivative. newdrugapprovals.org
The synthesis of Valsartan and its derivatives often involves the coupling of a valine ester with a biphenylmethyl bromide component, followed by acylation. researchgate.netgoogle.com Specifically, intermediates such as (S)-methyl-2-(N-(4-bromobenzyl)pentanamido)-3-methylbutanoate are crucial for building the final drug molecule. google.com The butanoic acid portion of the molecule is integral to the final structure and its interaction with the biological target.
While this compound is not a direct precursor in the most common synthesis routes of Valsartan, its structure represents a key building block type. The principles of its incorporation would follow established synthetic pathways for creating complex pharmaceutical compounds. The general synthetic utility of such chiral acids is highlighted in the preparation of various drug candidates. mdpi.com
Table 1: Key Intermediates in Valsartan Synthesis
| Intermediate Compound | Role in Synthesis |
|---|---|
| (S)-methyl-2-(N-(4-bromobenzyl)pentanamido)-3-methylbutanoate | Precursor containing the core butanoate structure, ready for coupling with the biphenyltetrazole moiety. google.com |
| L-Valine Methyl Ester | Chiral source for the 2-methylbutanoic acid substructure. researchgate.net |
The synthesis of natural products often requires chiral building blocks to construct complex stereochemical architectures. Branched-chain carboxylic acids are components of various natural products. The strategic use of such building blocks, often derived from a "chiral pool," is a fundamental approach in total synthesis. chemie-brunschwig.chmdpi.com The structure of this compound, with its defined stereocenter and functional groups, makes it a candidate for use in the synthesis of complex natural products where a substituted butanoic acid fragment is required. Divergent synthesis strategies, where a common intermediate is used to produce a variety of related natural products, could potentially employ such building blocks. mdpi.com
Derivatization to Chiral Auxiliaries and Ligands for Asymmetric Catalysis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. Given that this compound is a chiral molecule, it has the potential to be converted into various chiral auxiliaries.
For instance, it could be transformed into chiral oxazolidinones or other heterocyclic structures that are known to direct stereoselective alkylation or aldol (B89426) reactions. wikipedia.org The effectiveness of a chiral auxiliary often depends on its ability to create a sterically biased environment around the reaction center, and the specific substitution pattern of the methoxyphenyl group could offer unique stereodirecting effects.
Furthermore, the carboxylic acid functionality allows for its covalent attachment to other molecules, including catalytic systems. It could be used to synthesize chiral ligands for transition metal catalysts, which are pivotal in asymmetric catalysis, such as in asymmetric hydrogenation or carbon-carbon bond-forming reactions. mdpi.com
Table 2: Common Classes of Chiral Auxiliaries
| Auxiliary Class | Typical Application | Reference |
|---|---|---|
| Oxazolidinones | Asymmetric aldol reactions, alkylations | wikipedia.org |
| Camphorsultam | Michael additions, aldol reactions | wikipedia.org |
| Pseudoephedrine Amides | Asymmetric alkylations | wikipedia.org |
Role in the Elaboration of Specialty Chemicals and Functional Materials
Beyond pharmaceuticals and asymmetric synthesis, butanoic acid derivatives serve as intermediates in the production of a wide range of specialty chemicals. For example, 2-methylbutanoic acid and related compounds are used in the flavor and fragrance industries to create specific buttery, cheesy, or fruity notes. chemicalbull.com They also act as precursors for esters and solvents. chemicalbull.com
Additionally, structurally related neoacids, such as 2-ethyl-2-methylbutanoic acid, are valuable intermediates in the synthesis of herbicides. google.com The synthesis of these compounds often involves the carbonylation of olefins in the presence of an acid catalyst. google.com The specific properties endowed by the 2-methoxyphenyl group in this compound could be exploited to create novel functional materials, polymers, or other specialty chemicals with tailored electronic or physical properties.
Q & A
Basic: What are the common synthetic routes for 3-(2-Methoxyphenyl)-2-methylbutanoic acid?
Methodological Answer:
The synthesis typically involves Friedel-Crafts alkylation of 2-methoxyphenyl precursors with methylbutanoic acid derivatives, followed by oxidation or functional group interconversion. Key steps include:
- Alkylation : Use of Lewis acids (e.g., AlCl₃) to attach the methylbutanoic acid backbone to the 2-methoxyphenyl ring .
- Oxidation : Potassium permanganate (KMnO₄) under acidic conditions to ensure carboxyl group formation .
- Chiral resolution : If enantiomeric purity is required, techniques like enzymatic resolution or chiral column chromatography are employed, as seen in structurally similar amino acid derivatives .
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
Validation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C2, methyl at C2 of the butanoic chain) .
- X-ray crystallography : For absolute configuration determination, particularly when chirality impacts biological activity .
- Mass spectrometry (HRMS) : To verify molecular weight (C₁₂H₁₆O₃, theoretical MW: 208.26) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Discrepancies in biological data (e.g., antioxidant vs. pro-oxidant effects) require:
- Dose-response standardization : Ensure studies use comparable concentration ranges (e.g., 1–100 µM for in vitro assays) .
- Structural analog comparison : Test derivatives like 4-(2-methoxyphenyl)-3-methylbutanoic acid to isolate the role of substituents .
- Mechanistic studies : Use ROS (reactive oxygen species) detection assays (e.g., DCFH-DA) to clarify oxidative stress modulation .
Advanced: What experimental strategies optimize the compound’s interaction with biological targets?
Methodological Answer:
To enhance target affinity (e.g., enzyme inhibition):
- Molecular docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., cyclooxygenase-2) .
- SAR studies : Modify substituents systematically (e.g., replace methoxy with ethoxy, adjust methyl branching) and assay activity changes .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to validate docking predictions .
Basic: What analytical techniques assess purity and stability?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >150°C) .
- Differential scanning calorimetry (DSC) : Identify melting points (e.g., 85–89°C for similar methoxyphenyl acids) .
Advanced: How does the compound’s stereochemistry influence its pharmacological profile?
Methodological Answer:
- Enantiomer-specific assays : Compare (R)- and (S)-configurations in vitro (e.g., CYP450 metabolism studies) .
- Chiral chromatography : Use columns coated with β-cyclodextrin derivatives to separate enantiomers and test individual bioactivity .
- In vivo pharmacokinetics : Monitor plasma half-life differences between stereoisomers in rodent models .
Basic: What are the key safety considerations for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Storage : Keep in amber vials at –20°C to prevent photodegradation .
- Waste disposal : Neutralize with sodium bicarbonate before incineration .
Advanced: What computational tools predict the compound’s ADMET properties?
Methodological Answer:
- SwissADME : Predict logP (~2.5), solubility (LogS = –3.2), and blood-brain barrier permeability .
- ProTox-II : Assess toxicity risks (e.g., hepatotoxicity probability: 65%) .
- Molecular dynamics simulations : Evaluate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .
Structural Analogs and Comparative Activity
| Compound | Key Features | Biological Activity | Reference |
|---|---|---|---|
| 4-(2-Methoxyphenyl)-3-methylbutanoic acid | Methoxy at C4, methyl at C3 | Antioxidant (IC₅₀: 12 µM) | |
| 3-(4-Chlorophenyl)-2-methylbutanoic acid | Chloro substitution at C4 | Antimicrobial (MIC: 8 µg/mL) | |
| (E)-3-(2-Methoxyphenyl)-2-propenoic acid | Conjugated double bond | Anti-inflammatory (COX-2 inhibition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
